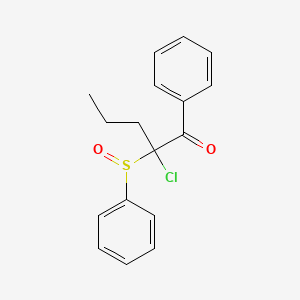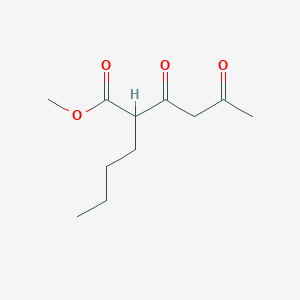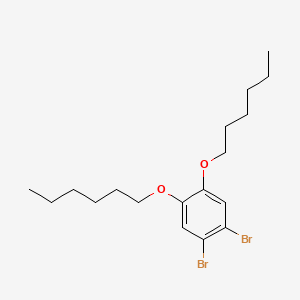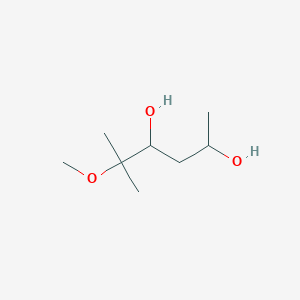![molecular formula C7H7N3O3S B14300944 5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid CAS No. 112565-86-3](/img/structure/B14300944.png)
5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a methyl group at the 5-position and a sulfonic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with a suitable pyrimidine derivative in the presence of a sulfonating agent. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization and sulfonation processes.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of deep eutectic solvents (DES) has been explored to provide an environmentally benign and scalable method for the synthesis of this compound . This approach offers advantages such as high yield, simple work-up procedures, and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups replacing the sulfonic acid group.
Aplicaciones Científicas De Investigación
Chemistry:
In organic synthesis, 5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine:
The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties . Researchers are exploring its use as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
Industry:
In the material science field, this compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence. These materials have applications in electronics, sensors, and imaging technologies .
Comparación Con Compuestos Similares
Similar Compounds:
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Comparison:
Compared to these similar compounds, 5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, such as sulfonation and substitution . Additionally, the sulfonic acid group may contribute to the compound’s biological activity by facilitating interactions with biological targets.
Propiedades
| 112565-86-3 | |
Fórmula molecular |
C7H7N3O3S |
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
5-methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid |
InChI |
InChI=1S/C7H7N3O3S/c1-5-2-3-10-7(9-5)6(4-8-10)14(11,12)13/h2-4H,1H3,(H,11,12,13) |
Clave InChI |
CDAFDVHTVJIFCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=NN2C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/no-structure.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)

![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)



